N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide is a synthetic small molecule characterized by a propanamide backbone linking two aromatic moieties: a 4-methoxy-substituted indole and a 4-methoxyphenyl group. The indole ring is connected via a two-carbon ethyl chain, while the methoxyphenyl group is attached to the propanamide’s β-carbon.
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C21H24N2O3/c1-25-17-9-6-16(7-10-17)8-11-21(24)22-13-15-23-14-12-18-19(23)4-3-5-20(18)26-2/h3-7,9-10,12,14H,8,11,13,15H2,1-2H3,(H,22,24) |
InChI Key |
QKCDOUJYLSIFJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions . For this specific compound, the starting materials would include 4-methoxyphenylhydrazine and an appropriate aldehyde or ketone precursor .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product . Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohols . Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity . This compound may exert its effects through pathways involving signal transduction, gene expression, and protein-protein interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomerism in Indole Derivatives
Compounds with methoxy groups at different positions on the indole ring exhibit distinct physicochemical and biological properties. For example:
- Y042-5816 : 4-Methoxyindole derivative with a 5-phenyloxazole-propanamide chain.
- Y042-5817 : 5-Methoxyindole analog of Y042-5814.
The 4-methoxy substitution may enhance steric accessibility compared to the 5-position, influencing receptor binding or metabolic stability.
Propanamide vs. Acrylamide Linkers
Replacing the propanamide chain with an acrylamide group introduces conformational rigidity and electronic differences:
- Target Compound : Flexible propanamide linker.
- (E)-3-(4-Methoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (6q) : Rigid acrylamide backbone with a 2-methylindole group.
Antioxidant and Anti-Inflammatory Analogs
Structural modifications to the propanamide chain or aromatic groups significantly alter bioactivity:
- N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide: Exhibits 1.4× higher antioxidant activity than ascorbic acid due to the electron-withdrawing isoindole dione moiety, which stabilizes radical intermediates .
- N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide : Shows anti-inflammatory activity (IC₅₀ = 17.00 µM) attributed to catechol (3,4-di-OH) groups enhancing hydrogen-bond donation .
Substitutions on the Aromatic Rings
Variations in the phenyl or indole ring substituents modulate solubility and target selectivity:
- 3-(3-Chloro-4-methoxyphenyl)-N-(pyridin-2-yl)propanamide : Chlorine atom enhances electrophilicity, possibly favoring covalent interactions with cysteine residues in enzymes .
Physical Properties
| Property | Target Compound | Similar Compounds |
|---|---|---|
| Melting Point | Not reported | 161–221°C (indole-propanamide analogs) |
| Solubility | Likely low (logP ~3.5) | Purified via RP-18 HPLC (hydrophobic) |
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